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molecular formula C8H15NO3 B1267812 Ethyl 2-(1-ethoxyethylideneamino)acetate CAS No. 21164-33-0

Ethyl 2-(1-ethoxyethylideneamino)acetate

Cat. No. B1267812
M. Wt: 173.21 g/mol
InChI Key: PHVIFILFKDQZIH-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

17.140 g (0.123 mol) of aminoacetic acid ethyl ester hydrochloride and 15.175 g (0.123 mol, 1 eq) of acetimidic acid ethyl ester hydrochloride were stirred in solution in 300 mL ice cold water. 200 mL diethyl ether and then 16.97 g (0.123 mol, 1 eq) K2CO3 were added. The reaction mixture was stirred for 10 minutes. The organic phase was separated and dried over Na2SO4, filtered and evaporated to dryness to yield to 15.229 g (72%) of (1-ethoxy-ethylideneamino)-acetic acid ethyl ester as a light yellow oil.
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
15.175 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
16.97 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].Cl.[CH2:10]([O:12][C:13](=N)[CH3:14])[CH3:11].C([O-])([O-])=O.[K+].[K+]>C(OCC)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][N:7]=[C:10]([O:12][CH2:13][CH3:14])[CH3:11])[CH3:3] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
17.14 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
15.175 g
Type
reactant
Smiles
Cl.C(C)OC(C)=N
Name
ice
Quantity
300 mL
Type
solvent
Smiles
Step Two
Name
Quantity
16.97 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(CN=C(C)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.229 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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